Cas no 655247-75-9 (4-Quinazolinamine,6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-)

4-Quinazolinamine,6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy- structure
655247-75-9 structure
Product Name:4-Quinazolinamine,6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-
CAS No:655247-75-9
MF:C18H18ClFN4O2
MW:376.812526226044
CID:398404
PubChem ID:10022439
Update Time:2025-09-21

4-Quinazolinamine,6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine,6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-
    • 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
    • DTXSID001144445
    • CHEBI:39084
    • AS-84845
    • E85721
    • 655247-75-9
    • AX 14596
    • Q27118133
    • [6-(3-AMINO-PROPOXY)-7-METHOXY-QUINAZOLIN-4-YL]-(3-CHLORO-4-FLUORO-PHENYL)-AMINE
    • 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-
    • EX-A6013
    • 6-(3-Aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-4-quinazolinamine
    • SCHEMBL5911655
    • Inchi: 1S/C18H18ClFN4O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-21)18(23-10-22-15)24-11-3-4-14(20)13(19)7-11/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24)
    • InChI Key: IJCUTMPLJMWBTB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC1=C2C=C(C(=CC2=NC=N1)OC)OCCCN)F

Computed Properties

  • Exact Mass: 376.11044
  • Monoisotopic Mass: 376.1102317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 82.3Ų

Experimental Properties

  • PSA: 82.29

4-Quinazolinamine,6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy- Pricemore >>

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